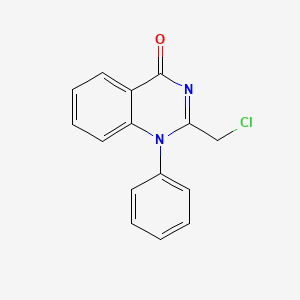
2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine is a heterocyclic compound with a molecular formula of C12H12N4O4 and a molecular weight of 276.25 g/mol . This compound features a pyrazine ring substituted with ethoxy and methoxy groups, as well as a nitropyridine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted pyrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .
Major Products Formed
Major products formed from these reactions include various substituted pyrazines and pyridines, each with unique chemical and physical properties. These products can be further modified to create a wide range of derivatives for different applications .
Scientific Research Applications
2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazine ring structure allows for binding to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-nitropyridine: Similar in structure but lacks the ethoxy and pyrazine moieties.
2-Ethoxy-3-methyl-5-(2-methylpentyl)pyrazine: Shares the ethoxy and pyrazine components but differs in the alkyl substituents.
Uniqueness
2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine is unique due to its combination of ethoxy, methoxy, and nitropyridine groups on a pyrazine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
1356110-44-5 |
|---|---|
Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine |
InChI |
InChI=1S/C12H12N4O4/c1-3-20-11-7-13-6-9(15-11)8-4-10(16(17)18)12(19-2)14-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
FCBSTJHQELQCQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=C1)C2=CC(=C(N=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


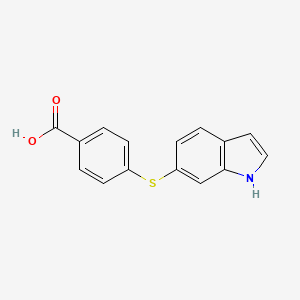

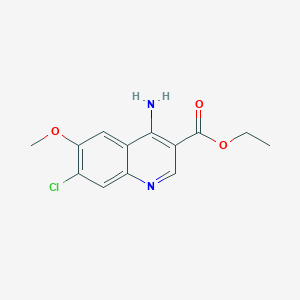


![1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one](/img/structure/B11846963.png)
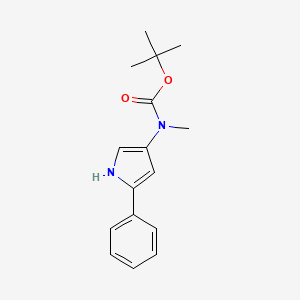
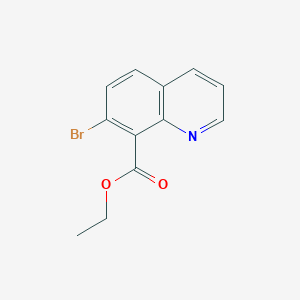


![2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B11847006.png)
